molecular formula C12H15NO5 B1287988 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid CAS No. 232595-59-4

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

Cat. No. B1287988
M. Wt: 253.25 g/mol
InChI Key: KSTCXQVSGVVIAO-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid , often abbreviated as Boc-AHA , is a compound used in organic synthesis. It belongs to the class of tert-butyl carbamate-protected amino acids . The Boc group serves as a protective moiety for the amino group, allowing controlled reactions and preventing unwanted side reactions during peptide synthesis .


Synthesis Analysis

Boc-AHA can be synthesized through straightforward methods. One common approach involves neutralizing the 1-ethyl-3-methylimidazolium hydroxide ([emim][OH]) with commercially available tert-butyl (Boc)-protected amino acids. The resulting Boc-AHA is a clear, nearly colorless liquid at room temperature .


Molecular Structure Analysis

The molecular structure of Boc-AHA consists of a benzoic acid core with a tert-butyl carbamate group attached to the amino group. The hydroxyl group provides the “5-hydroxy” part of the name . Here’s a simplified representation:

   H    |    O   / \ -C   C   \ /    N    |    C   / \ -H   C     / \    O   O 

Chemical Reactions Analysis

Boc-AHA participates in various chemical reactions, including peptide bond formation. It serves as a building block in peptide synthesis. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AHA without the need for additional base. This efficient coupling strategy yields dipeptides in a short time .


Physical And Chemical Properties Analysis

  • Solubility : Boc-AHA is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
  • Appearance : Clear, nearly colorless liquid .

Scientific Research Applications

    Dipeptide Synthesis

    • Scientific Field : Organic Chemistry
    • Application Summary : The compound is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials .
    • Methods and Procedures : A series of room-temperature ionic liquids are prepared from the compound. These protected AAILs are then used with commonly used coupling reagents in dipeptide synthesis .
    • Results and Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

    Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

    • Scientific Field : Organic Chemistry
    • Application Summary : The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
    • Methods and Procedures : A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .

Future Directions

: Ming Chen and Xihan Yu, “tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis,” RSC Advances, 2021, 33, 203–303

properties

IUPAC Name

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTCXQVSGVVIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592787
Record name 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid

CAS RN

232595-59-4
Record name 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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